Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester
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Overview
Description
Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester, also known as Boc-Aminoacetic acid methyl ester, is a chemical compound used in scientific research for various purposes. It is a derivative of amino acids and is widely used in the field of biochemistry and pharmaceuticals.
Mechanism of Action
Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester is a substrate for various enzymes such as peptidases and proteases. It undergoes hydrolysis in the presence of these enzymes, which results in the release of the Boc group and the formation of aminoacetic acid methyl ester. This process is used in enzyme inhibition studies to determine the activity of enzymes.
Biochemical and Physiological Effects:
Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester has no known biochemical or physiological effects on its own. It is used as a tool in scientific research to study the biochemical and physiological effects of other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester in lab experiments are its availability, stability, and ease of use. It is a widely used starting material for peptide synthesis and is readily available from chemical suppliers. It is also stable under normal laboratory conditions and can be stored for extended periods. The limitations of using Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester in lab experiments are its cost and potential toxicity. It is a relatively expensive compound, and caution should be exercised when handling it.
Future Directions
There are several future directions for the use of Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester in scientific research. One direction is the development of new synthetic methods for the synthesis of peptides and proteins using Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester as a starting material. Another direction is the use of Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester in drug design and discovery. It can be used as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, the use of Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester in enzyme inhibition studies can lead to the discovery of new enzyme inhibitors with potential medical applications.
Synthesis Methods
The synthesis of Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester involves the reaction of Boc-protected glycine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The product is then purified using chromatography techniques such as column chromatography or flash chromatography.
Scientific Research Applications
Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl estertic acid methyl ester is used in scientific research for various purposes such as peptide synthesis, drug design, and enzyme inhibition studies. It is used as a starting material for the synthesis of peptides and proteins. It is also used as a building block for the synthesis of other amino acid derivatives.
properties
CAS RN |
138219-39-3 |
---|---|
Molecular Formula |
C8H14BrNO4 |
Molecular Weight |
268.1 g/mol |
IUPAC Name |
methyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C8H14BrNO4/c1-8(2,3)14-7(12)10-5(9)6(11)13-4/h5H,1-4H3,(H,10,12) |
InChI Key |
GLLHLQFIBROKGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)Br |
Origin of Product |
United States |
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